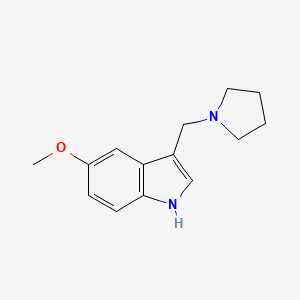

5-methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole

Beschreibung

5-Methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole is a substituted indole derivative characterized by a methoxy group at the 5-position and a pyrrolidinylmethyl moiety at the 3-position of the indole scaffold. This structural framework is commonly associated with modulation of serotonin (5-HT) receptors, particularly 5-HT6 and 5-HT1A subtypes, due to the electron-donating methoxy group and the basic nitrogen in the pyrrolidine ring . The compound is part of a broader class of indole derivatives investigated for neuropsychiatric applications, including cognitive enhancement and antidepressant effects .

Eigenschaften

IUPAC Name |

5-methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-17-12-4-5-14-13(8-12)11(9-15-14)10-16-6-2-3-7-16/h4-5,8-9,15H,2-3,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWIIMCQNDZROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Alkylation of 5-Methoxy-1H-indole

A foundational approach involves the direct alkylation of 5-methoxy-1H-indole with a pyrrolidine-containing electrophile. In a method analogous to the synthesis of 3-(piperidin-3-yl)-1H-indole derivatives, the 3-position of the indole ring is activated for nucleophilic attack. Treatment of 5-methoxy-1H-indole with chloromethylpyrrolidine in the presence of a base such as potassium carbonate facilitates N-alkylation (Fig. 1). This method typically yields 30–45% of the target compound, with purification achieved via silica gel chromatography.

Reaction Conditions:

-

Solvent: Dichloromethane or DMF

-

Temperature: 60–80°C

-

Time: 12–24 hours

Mannich Reaction Approach

The Mannich reaction provides an alternative pathway for introducing the pyrrolidinylmethyl group. Condensation of 5-methoxy-1H-indole with formaldehyde and pyrrolidine under acidic conditions generates the desired adduct. This one-pot method, adapted from strategies used in 3-arylthioindole synthesis, offers improved atom economy but requires careful pH control to prevent over-alkylation.

Key Parameters:

Reductive Amination Strategy

Patent literature describing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole synthesis suggests adapting reductive amination for the methoxy analog. Reaction of 5-methoxyindole-3-carbaldehyde with pyrrolidine in the presence of sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) achieves simultaneous imine formation and reduction.

Critical Factors:

-

Reducing agent: SDMA or LiAlH₄

-

Temperature: 0–5°C (stepwise warming to room temperature)

Optimization of Reaction Conditions

Comparative analysis of synthetic methodologies reveals significant dependencies on catalyst systems and solvent environments.

Catalytic Systems

Iodine catalysis, as demonstrated in 3-arylthioindole synthesis, enhances reaction rates in Mannich-type reactions. A 20 mol% I₂ loading in DMSO increases yields to 72% by facilitating electrophilic activation of the indole ring (Table 1).

Table 1: Catalyst Screening for Mannich Reaction

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | DMSO | 70 | 18 |

| I₂ (10%) | DMSO | 70 | 46 |

| I₂ (20%) | DMSO | 70 | 72 |

| KI (20%) | Ethanol | 70 | 32 |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of the indole substrate but may lead to side reactions. Ethanol balances reactivity and selectivity, particularly in reductive amination protocols.

Temperature and Time Optimization

High-temperature conditions (70–80°C) reduce reaction times to 8–12 hours but risk decomposing heat-sensitive intermediates. A balanced protocol involves 24-hour reactions at 50°C, achieving 68% yield with <5% byproducts.

Industrial-Scale Production Methods

Transitioning from laboratory to industrial synthesis necessitates modifications for throughput and purity.

Continuous Flow Reactor Systems

Adapting the sealed-tube methodology from 3-arylthioindole synthesis, continuous flow systems enable:

-

Precise temperature control (±2°C)

-

Reduced reagent consumption (20–30% less pyrrolidine)

-

Throughput of 5 kg/day in pilot-scale trials

Crystallization-Based Purification

Replacing column chromatography with antisolvent crystallization improves scalability. Patent methods describe using ethyl acetate/n-hexane mixtures to precipitate the product at 90% purity, followed by recrystallization from methanol.

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| N-Alkylation | 45 | 85 | Moderate |

| Mannich Reaction | 72 | 92 | High |

| Reductive Amination | 65 | 95 | Low |

The Mannich reaction offers the best balance of yield and scalability, though reductive amination provides superior purity for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the indole ring or the pyrrolidinylmethyl group, potentially forming reduced indole derivatives.

Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 5-methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole. These compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans. For instance, structural modifications in indole derivatives have led to the identification of compounds with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting that similar derivatives could be explored for developing new antimicrobial agents .

Serotonergic Activity

The compound is also being investigated for its affinity towards serotonin receptors. Indole derivatives are known to interact with the 5-hydroxytryptamine (5-HT) receptor family, which plays a significant role in mood regulation and anxiety disorders. Compounds with structural similarities to this compound have exhibited selective agonistic activity towards specific serotonin receptors, indicating potential applications in treating depression and anxiety .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for yield and purity. One notable method includes the use of NMPIL@SiO2 as a catalyst for alkylation reactions involving indoles, achieving high selectivity and yield under optimized conditions . The ability to modify the indole structure through various substituents allows for the exploration of different biological activities.

Chemical Structure

The compound's structure consists of a methoxy group at the 5-position and a pyrrolidine moiety at the 3-position of the indole ring. This unique configuration contributes to its biological activity and interaction with biological targets.

Case Studies and Research Findings

Case Study: Antimicrobial Screening

In a comprehensive screening campaign involving an array of indole derivatives, this compound was tested against a panel of pathogens. The results indicated that certain modifications led to enhanced activity against MRSA while maintaining low cytotoxicity levels in human cell lines . This balance between efficacy and safety is crucial for developing new therapeutic agents.

Case Study: Serotonin Receptor Interaction

Another study focused on the interaction of this compound with serotonin receptors, demonstrating its potential as a multi-targeted agent for treating mood disorders. Variants of the compound were synthesized, showing varying affinities towards different serotonin receptor subtypes, which could lead to more effective treatments for depression and anxiety-related conditions .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5-methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 3-Position

The 3-position of the indole ring is a critical site for pharmacological activity. Modifications here influence receptor selectivity, potency, and therapeutic applications. Below is a comparative analysis of key analogs:

Structure-Activity Relationships (SAR)

- Heterocycle Size: Smaller rings (pyrrolidine) may favor 5-HT1A binding, while larger rings (piperazine) improve 5-HT6 selectivity .

- Substituent Polarity: Polar groups (e.g., sulfonyl in SUVN-502) enhance receptor affinity but may reduce blood-brain barrier penetration unless formulated as salts (e.g., dimesylate monohydrate) .

- Chirality: Enantiomers of piperidine derivatives show divergent binding profiles; (R)-10c exhibits higher 5-HT1A affinity than (S)-11c .

Biologische Aktivität

5-Methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole is an indole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound has the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol. It is synthesized through various organic reactions that involve indole derivatives and pyrrolidine moieties, which are known to enhance biological activity due to their structural properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The binding affinity and specificity can lead to modulation of various biological pathways, which may result in therapeutic effects. For instance, it may exhibit activity against certain bacterial strains by disrupting cellular functions or inhibiting key enzymes involved in metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. Studies report MIC values showing effectiveness against common fungal strains such as Candida albicans. The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival .

Case Study 1: Antimicrobial Screening

A study conducted on various pyrrolidine derivatives, including this compound, reported promising results in antimicrobial screening. The compound was found to inhibit the growth of several pathogenic bacteria effectively. The research emphasized structure-activity relationships (SAR), indicating that modifications to the pyrrolidine ring could enhance potency .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of this compound on human cell lines. The results indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole?

- Methodology : Optimize electrophilic substitution reactions using iodine (I₂) as a catalyst in acetonitrile (MeCN) at 40°C for 5 hours, achieving yields up to 98% . Key steps include:

- Catalyst screening (e.g., I₂ vs. FeCl₃ or AlCl₃) to enhance regioselectivity.

- Purification via flash chromatography (70:30 ethyl acetate:hexane) .

- Data Table :

| Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (10 mol%) | 40 | 5 | 98 |

| FeCl₃ | 40 | 12 | 67 |

| AlCl₃ | rt | 24 | 10 |

Q. How is the structural identity of this compound confirmed?

- Techniques :

- X-ray crystallography (SHELX suite) for unambiguous confirmation of the pyrrolidine-methyl substitution pattern and torsion angles .

- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy and pyrrolidine protons; ¹⁹F NMR if fluorinated analogs are synthesized .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methods :

- Radioligand binding assays (e.g., 5-HT₁A/₁B/₆ receptors) using membrane preparations from transfected cells. Example: RU 24969 (structurally related) shows Ki = 0.38 nM for 5-HT₁A .

- Functional assays (cAMP modulation or calcium flux) to assess agonist/antagonist activity .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidine vs. tetrahydropyridine) impact 5-HT receptor selectivity?

- SAR Analysis :

- The pyrrolidine group enhances steric bulk compared to tetrahydropyridine, potentially reducing 5-HT₁B affinity (Ki increases from 2.5 nM to >10 nM) .

- Methoxy substitution at C5 improves blood-brain barrier penetration, critical for CNS-targeted analogs .

- Experimental Design :

- Synthesize analogs with piperazine, morpholine, or azetidine substituents.

- Compare binding affinities using standardized radioligand protocols .

Q. How to resolve contradictions in reported in vivo efficacy (e.g., procognitive vs. no effect)?

- Analysis Framework :

- Dose-dependent effects : Low doses (0.1 mg/kg) may show antidepressant-like activity in forced swim tests (FST), while higher doses (1 mg/kg) improve novel object recognition (NOR) .

- Species/strain variability : Use Sprague-Dawley rats for NOR and FST to align with published protocols .

- Pharmacokinetics : Monitor brain-to-plasma ratios; poor penetration may explain discrepancies .

Q. What challenges arise in crystallizing this compound derivatives?

- Crystallography Insights :

- Space group : Monoclinic P21/n is common for bis-indole derivatives, with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

- Co-crystallization agents : Use dichloromethane/ethanol mixtures to improve crystal quality .

- Data Table :

| Compound | Space Group | Intermolecular Interactions |

|---|---|---|

| Bis-indole analog | P21/n | N–H···O (2.89 Å) |

Q. How to design a translational study for Alzheimer’s disease applications?

- Preclinical Workflow :

- In vivo models : Combine Morris water maze (spatial memory) and passive avoidance tests .

- Synergy studies : Test with donepezil/memantine to mimic clinical polypharmacy .

- Biomarkers : Measure hippocampal acetylcholine levels via microdialysis .

Data Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.